8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one
Overview
Description
8H-1,3-Dioxolo4,5-hbenzopyran-8-one is a type of coumarin . It has been detected in green vegetables . The molecular formula is C10H6O4 .
Molecular Structure Analysis
The molecular structure of 8H-1,3-Dioxolo4,5-hbenzopyran-8-one can be represented by the SMILES notation: O1C=2C=3OC(=O)C=CC3C=CC2OC1 . The average mass is 190.154 and the mono-isotopic mass is 190.02661 .Scientific Research Applications
Anticonvulsant Properties
8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one derivatives, specifically 5-(4-Aminobenzyl)-7,9-dihydro-8H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-8-one and related compounds, have been synthesized and evaluated for their anticonvulsant properties. These compounds showed significant anticonvulsant effects in models of sound-induced seizures in mice, indicating potential applications in the treatment of epilepsy or related neurological conditions (Zappalà et al., 2004).
Cytotoxicity in Cancer Research
Derivatives of 8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one have been synthesized and their cytotoxic activities evaluated against various cancer cell lines. For instance, certain novel homoisoflavonoids based on this structure demonstrated significant cytotoxicity against human breast cancer cell lines, highlighting their potential in cancer therapy research (Alipour et al., 2014).
Nanocatalysis and Chemical Synthesis
The compound and its related structures have been utilized in the field of nanocatalysis and chemical synthesis. For example, cadmium oxide nanoparticles catalyzed the synthesis of [1,3]Dioxolo[g][1]benzopyran-6-carboxylic acids, demonstrating the utility of these compounds in facilitating chemical reactions and the development of new synthetic methods (Dahi-Azar et al., 2020).
properties
IUPAC Name |
[1,3]dioxolo[4,5-h]chromen-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-8-4-2-6-1-3-7-10(9(6)14-8)13-5-12-7/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRUEXJYRHKIJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=C(C=C2)C=CC(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601035577 | |
Record name | 2H,8H-[1,3]Dioxolo[4,5-h][1]benzopyran-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601035577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039045 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one | |
CAS RN |
4361-93-7 | |
Record name | 8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4361-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H,8H-[1,3]Dioxolo[4,5-h][1]benzopyran-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601035577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039045 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187 - 189 °C | |
Record name | 8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039045 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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